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Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of 4-Pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 4-
pyrimidinecarboxylic acid, a molecule of significant interest in pharmaceutical and materials

science. The following sections detail the crystallographic data, experimental protocols for its

structural determination, and a visualization of the key intermolecular interactions that define its

solid-state architecture.

Crystallographic Data Summary
The crystal structure of 4-pyrimidinecarboxylic acid (C₅H₄N₂O₂) was determined by single-

crystal X-ray diffraction. The compound crystallizes in a monoclinic system. The key

crystallographic parameters and data collection statistics are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₅H₄N₂O₂

Formula Weight 124.10 g/mol

Crystal System Monoclinic

Space Group P2₁/m

a (Å) 6.0080 (12)

b (Å) 6.3519 (13)

c (Å) 7.4834 (15)

α (°) 90

β (°) 112.20 (3)

γ (°) 90

Volume (Å³) 264.41 (9)

Z 2

Temperature (K) 293

Radiation Mo Kα (λ = 0.71073 Å)

µ (mm⁻¹) 0.12

Crystal Size (mm) 0.17 × 0.16 × 0.06

Reflections Collected 1981

Independent Reflections 545

R_int 0.129

Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.124

Goodness-of-fit (S) 1.00

Data Source [1]
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Table 2: Selected Bond Lengths and Angles
Bond Length (Å) Angle Angle (°)

O1—C7 1.314 (3) O1—C7—O2 123.6 (2)

O2—C7 1.216 (3) O1—C7—C4 112.5 (2)

N1—C2 1.326 (3) O2—C7—C4 123.9 (2)

N1—C6 1.334 (3) C2—N1—C6 116.5 (2)

N3—C2 1.328 (3) C2—N3—C4 116.5 (2)

N3—C4 1.336 (3) N1—C2—N3 127.3 (3)

C4—C5 1.385 (4) N1—C6—C5 122.2 (2)

C5—C6 1.372 (4) N3—C4—C5 122.0 (2)

C4—C7 1.503 (3) C6—C5—C4 115.5 (2)

Data sourced from the

primary

crystallographic study.

[1]

Experimental Protocols
The determination of the crystal structure of 4-pyrimidinecarboxylic acid involves synthesis,

crystallization, and X-ray diffraction data collection and analysis.

Synthesis and Crystallization
The synthesis of 4-pyrimidinecarboxylic acid was achieved through the oxidation of 4-

methylpyrimidine. The detailed procedure is as follows:

Oxidation: 4-methylpyrimidine (25 mmol) is dissolved in 50 ml of water. Potassium

permanganate (50 mmol) is added portion-wise to the solution while stirring. The reaction

mixture is heated to reflux for one hour.
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Work-up: After stirring for an additional 30 minutes, 1 ml of methanol is added to decompose

the excess potassium permanganate. The hot solution is filtered, and the solid residue is

washed twice with 5 ml of water.

Acidification: The filtrate and washings are combined and concentrated to approximately 15

ml. The solution is then acidified to a pH of 2–3 with concentrated HCl.

Crystallization: The solution is cooled to room temperature, leading to the precipitation of

crude 4-pyrimidinecarboxylic acid. The crude product is then recrystallized from a 20:1

mixture of water and methanol to yield colorless crystal blocks suitable for X-ray diffraction.

[1]

X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a diffractometer for data collection.

Data Collection: X-ray diffraction data were collected on a Kuma KM-4 four-circle

diffractometer at 293 K using Mo Kα radiation.[1] An analytical absorption correction was

applied to the collected data.

Structure Solution: The crystal structure was solved using direct methods with the

SHELXS97 software package.[1]

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the

SHELXL97 software.[1] Hydrogen atoms were treated with a mixture of independent and

constrained refinement.

Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of 4-
pyrimidinecarboxylic acid in the solid state.

Experimental Workflow
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Caption: Experimental workflow for the crystal structure analysis of 4-pyrimidinecarboxylic
acid.

Intermolecular Hydrogen Bonding Network
The crystal structure of 4-pyrimidinecarboxylic acid is characterized by a robust hydrogen

bonding network. The molecules are arranged in sheets, where the primary interaction is an O

—H⋯N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen

atom of an adjacent pyrimidine ring.

Caption: O—H⋯N hydrogen bonding interactions forming molecular chains.

Structural Commentary
The crystal structure of 4-pyrimidinecarboxylic acid is composed of planar molecules located

on a mirror plane.[1] These molecules form sheets that are stacked along the b-axis. Within

these sheets, the dominant intermolecular force is the O—H⋯N hydrogen bond, with a donor-

acceptor distance of 2.658(3) Å.[1] This interaction links the carboxylic acid proton of one

molecule to one of the pyrimidine nitrogen atoms of a neighboring molecule, resulting in the

formation of infinite chains extending along the[1] direction.[1] Weaker van der Waals forces

are responsible for the cohesion between the stacked sheets. The bond lengths and angles

within the pyrimidine ring and the carboxylic acid group are consistent with those observed in

related structures.[1] This well-defined hydrogen bonding motif is a critical determinant of the

material's physical properties and provides a basis for understanding its potential applications

in crystal engineering and drug formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b114565#4-pyrimidinecarboxylic-acid-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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